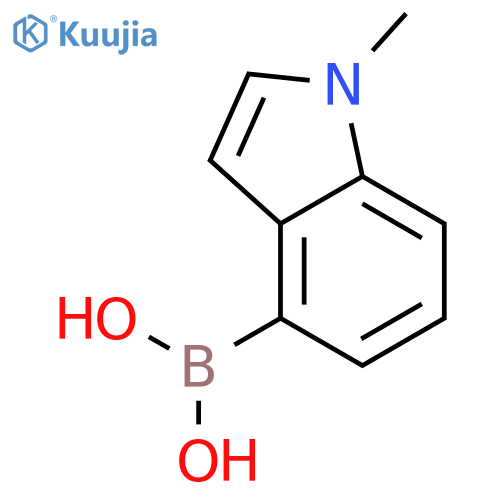

Cas no 590417-56-4 ((1-methyl-1H-indol-4-yl)boronic acid)

(1-methyl-1H-indol-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- B-(1-methyl-1H-indol-4-yl)-Boronic acid

- (1-Methyl-1H-indol-4-yl)boronic acid

- (1-methylindol-4-yl)boronic acid

- 1-METHYL INDOLE-4-BORONIC ACID

- B-(1-methyl-1H-indol-4-yl)Boronic acid

- (1-methyl-4-indolyl)boronic acid

- 1-methyl-1H-indol-4-yl-4-boronic acid

- 1-METHYL-1H-INDOLE-4-BORONIC ACID

- N-methylindol-4-ylboronic acid

- 1-Methy-1H-indol-4-ylboronic acid

- GLLDFWAZHLTQLC-UHFFFAOYSA-N

- F53235

- DB-072560

- CS-0138028

- SCHEMBL2317210

- SB37822

- (1-Methyl-1H-indol-4-yl)boronicacid

- MFCD12964857

- Boronic acid, (1-methyl-1H-indol-4-yl)-

- 590417-56-4

- AS-77822

- AKOS016012255

- DTXSID00626446

- EN300-2540241

- Z1255400453

- (1-methyl-1H-indol-4-yl)boronic acid

-

- MDL: MFCD12964857

- インチ: InChI=1S/C9H10BNO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6,12-13H,1H3

- InChIKey: GLLDFWAZHLTQLC-UHFFFAOYSA-N

- ほほえんだ: CN1C=CC2=C(C=CC=C21)B(O)O

計算された属性

- せいみつぶんしりょう: 175.08000

- どういたいしつりょう: 175.0804587g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.4Ų

じっけんとくせい

- 密度みつど: 1.16

- PSA: 45.39000

- LogP: -0.14190

(1-methyl-1H-indol-4-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1126630-25g |

1-Methy-1H-indol-4-ylboronic acid |

590417-56-4 | 95% | 25g |

$1340 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0158-1G |

(1-methyl-1H-indol-4-yl)boronic acid |

590417-56-4 | 95% | 1g |

¥ 2,758.00 | 2023-03-20 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | JR0039-5g |

(1-methylindol-4-yl)boronic Acid |

590417-56-4 | 95% | 5g |

$812 | 2023-09-07 | |

| Enamine | EN300-2540241-0.5g |

(1-methyl-1H-indol-4-yl)boronic acid |

590417-56-4 | 95% | 0.5g |

$398.0 | 2024-06-19 | |

| Enamine | EN300-2540241-10.0g |

(1-methyl-1H-indol-4-yl)boronic acid |

590417-56-4 | 95% | 10.0g |

$2703.0 | 2024-06-19 | |

| Enamine | EN300-2540241-0.25g |

(1-methyl-1H-indol-4-yl)boronic acid |

590417-56-4 | 95% | 0.25g |

$253.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y1126630-5g |

1-Methy-1H-indol-4-ylboronic acid |

590417-56-4 | 95% | 5g |

$375 | 2024-07-28 | |

| Alichem | A199007093-1g |

(1-Methyl-1H-indol-4-yl)boronic acid |

590417-56-4 | 95% | 1g |

$528.00 | 2023-09-01 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638-25g |

1-Methy-1H-indol-4-ylboronic acid |

590417-56-4 | 96% | 25g |

¥10492.73 | 2025-01-21 | |

| abcr | AB289545-1g |

B-(1-methyl-1H-indol-4-yl)-boronic acid; . |

590417-56-4 | 1g |

€646.60 | 2025-02-21 |

(1-methyl-1H-indol-4-yl)boronic acid 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

(1-methyl-1H-indol-4-yl)boronic acidに関する追加情報

Comprehensive Guide to (1-methyl-1H-indol-4-yl)boronic acid (CAS No. 590417-56-4): Properties, Applications, and Industry Insights

(1-methyl-1H-indol-4-yl)boronic acid (CAS No. 590417-56-4) is a specialized boronic acid derivative widely recognized for its role in organic synthesis and pharmaceutical research. This compound belongs to the indole boronic acid family, a class of chemicals increasingly sought after for their versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and material science. With the growing demand for high-purity intermediates, researchers and manufacturers are actively exploring its potential in targeted therapies and bioconjugation applications.

The molecular structure of (1-methyl-1H-indol-4-yl)boronic acid features a boron-containing functional group attached to a methylated indole scaffold, offering unique reactivity patterns. Recent studies highlight its utility in constructing heterocyclic compounds, particularly in the development of kinase inhibitors and biomarkers. As the pharmaceutical industry shifts toward personalized medicine, this compound has gained attention for its compatibility with late-stage functionalization strategies—a trending topic in medicinal chemistry forums and AI-driven drug design platforms.

From a commercial perspective, CAS No. 590417-56-4 is frequently discussed in context with small-molecule libraries and high-throughput screening. Analytical data reveals growing searches for "indole boronic acid solubility" and "stability under coupling conditions," reflecting user interest in its practical handling. The compound's crystalline form and storage recommendations (typically 2-8°C under inert atmosphere) are also common queries among laboratory technicians.

Innovative applications of (1-methyl-1H-indol-4-yl)boronic acid extend to proteolysis-targeting chimeras (PROTACs), where its ability to form reversible bonds with biological targets aligns with current degradation therapy research. This positions the compound at the forefront of next-generation therapeutics, a subject dominating recent scientific conferences and patent filings. Quality specifications often emphasize HPLC purity (>98%) and heavy metal limits, critical for GMP-compliant synthesis.

Environmental and regulatory aspects of boronic acid derivatives remain a key discussion point, with green chemistry principles driving improvements in catalytic efficiency and waste reduction. The compound's water-compatible variants and microwave-assisted reactions are particularly relevant to researchers optimizing sustainable processes. These developments address frequently searched terms like "eco-friendly coupling reagents" and "solvent-free boronic acid reactions."

For analytical chemists, 590417-56-4 presents distinct spectroscopic signatures—its 1H-NMR typically shows characteristic indole proton patterns between δ 6.8-8.1 ppm, while the boron moiety can be identified via 11B-NMR or mass spectrometry. Such technical details are increasingly requested in electronic lab notebooks and open-access chemistry databases, reflecting the compound's integration into digitalized research workflows.

The future outlook for (1-methyl-1H-indol-4-yl)boronic acid appears promising, with emerging studies exploring its role in bioorthogonal chemistry and fluorescent probes. As AI-powered retrosynthesis tools gain traction, this compound's reaction databases are being enriched with machine-learning-optimized protocols. These advancements directly respond to industry demands for faster route scouting and cost-effective scaling, making CAS 590417-56-4 a recurring subject in process chemistry literature.

590417-56-4 ((1-methyl-1H-indol-4-yl)boronic acid) 関連製品

- 192182-55-1((1-methyl-1H-indol-5-yl)boronic acid)

- 2229151-58-8(1-{1-2-(pyrrolidin-1-yl)phenylcyclopropyl}ethan-1-ol)

- 2680749-49-7(3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid)

- 860692-52-0(4-Acetamido-2-sulfanylbenzoic acid)

- 1355217-88-7(6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile)

- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)

- 898428-48-3(4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

- 1396710-96-5(N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide)

- 2228584-08-3(5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)

- 1361665-19-1(2-Fluoro-3-(perchlorophenyl)pyridine-5-methanol)